Strain-Specific Fermentation Selectivity: Verbascose Exhibits Restricted Utilization Compared to Raffinose and Stachyose in Probiotic Screening
In a systematic evaluation of 20 probiotic strains, verbascose demonstrated markedly restricted fermentation capacity compared to raffinose (DP3) and stachyose (DP4). While raffinose and stachyose were utilized by 75% of all tested strains, verbascose fermentation was limited to only three specific strains: L. reuteri, P. pentosaceus, and B. lactis HNO19™ [1]. This strain-specific fermentation profile provides a basis for differentiating probiotic candidates and for selecting verbascose as a selective substrate in co-culture or competitive microbiota studies.
| Evidence Dimension | Fermentability by probiotic strains |
|---|---|
| Target Compound Data | Verbascose (DP5): fermented by 3 of 20 strains (15%); limited fermentation overall |
| Comparator Or Baseline | Raffinose (DP3) and Stachyose (DP4): fermented by 75% of all tested strains |
| Quantified Difference | 60 percentage-point reduction in strain utilization for verbascose versus shorter RFOs |
| Conditions | Turbidity growth measurements using 20 probiotic strains including lactobacilli, bifidobacteria, Lactococcus lactis, Streptococcus salivarius ssp. thermophilus, Pediococcus ssp., and Enterococcus faecium |
Why This Matters
This differential fermentability enables researchers to use verbascose as a chain-length-specific substrate for characterizing α-galactosidase expression profiles and carbohydrate utilization capabilities of novel probiotic isolates.
- [1] Zartl B, Silberbauer K, Loeppert R, Viernstein H, Praznik W, Mueller M. Fermentation of non-digestible raffinose family oligosaccharides and galactomannans by probiotics. Food Funct. 2018;9(3):1638-1646. View Source
